molecular formula C8H8N2O2 B8544960 4-Cyclopropyl-3-nitropyridine

4-Cyclopropyl-3-nitropyridine

Cat. No.: B8544960
M. Wt: 164.16 g/mol
InChI Key: YQRKERDJHHXYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-3-nitropyridine is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-cyclopropyl-3-nitropyridine

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-5-9-4-3-7(8)6-1-2-6/h3-6H,1-2H2

InChI Key

YQRKERDJHHXYMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

The Foundation: Pyridine Derivatives in Advanced Synthesis

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, integral to numerous applications ranging from pharmaceuticals and agrochemicals to materials science. numberanalytics.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique properties to molecules, including basicity, water solubility, stability, and the ability to form hydrogen bonds. nih.govjchemrev.com These characteristics make pyridine scaffolds highly sought after in drug design and development. nih.govjchemrev.com

The nitrogen atom in the pyridine ring influences its reactivity, making it generally more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, rather than electrophilic substitution. nih.gov This reactivity profile is strategically exploited by chemists to construct complex molecular architectures. openaccessjournals.com The versatility of pyridine derivatives is evident in their presence in a wide array of bioactive compounds, including natural products like vitamins and alkaloids, as well as a multitude of synthetic drugs. nih.govjchemrev.com The development of efficient synthetic methods, such as multicomponent reactions, has further expanded the accessibility and diversity of pyridine-based molecules. bohrium.com

The Modifier: the Cyclopropyl Moiety S Influence

The incorporation of a cyclopropyl (B3062369) group into a molecule is a widely used strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. iris-biotech.de This small, three-membered carbocyclic ring introduces significant conformational constraints due to its rigid structure. iris-biotech.de This rigidity can be advantageous, helping to position other functional groups optimally within a biological target's binding pocket, which can lead to a more favorable entropic contribution to binding affinity. iris-biotech.dersc.org

Key features of the cyclopropyl ring include the coplanarity of its three carbon atoms, relatively short and strong C-H and C-C bonds, and an enhanced π-character in its C-C bonds. acs.orgmdpi.com These attributes can lead to several beneficial effects in drug design, such as:

Enhanced Potency: By locking the conformation of a molecule, the cyclopropyl group can improve its fit with a biological target. acs.org

Increased Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com For instance, replacing an N-ethyl group with an N-cyclopropyl group can block CYP450-mediated oxidation. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and pKa. iris-biotech.de For example, it can reduce lipophilicity compared to isopropyl or phenyl groups. iris-biotech.de

The Activator: Nitropyridines As Versatile Intermediates

Nitropyridines are a class of pyridine (B92270) derivatives that serve as crucial intermediates in organic synthesis. mdpi.com The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring. kochi-tech.ac.jp This group activates the ring towards nucleophilic substitution reactions, making it easier to introduce other functional groups. kochi-tech.ac.jpntnu.no

The nitro group itself is a versatile functional handle that can be transformed into a variety of other groups. kochi-tech.ac.jp For example, it can be readily reduced to an amino group, which is a common precursor for the synthesis of a wide range of biologically active compounds, including various heterocyclic systems. mdpi.comacs.org The synthesis of nitropyridines can sometimes be challenging due to the deactivating effect of the pyridine nitrogen on electrophilic nitration. kochi-tech.ac.jp However, methods using potent nitrating agents like dinitrogen pentoxide have been developed to overcome this hurdle. kochi-tech.ac.jpntnu.no

Nitropyridines are used as precursors for a diverse array of bioactive molecules with applications as antitumor, antiviral, and anti-neurodegenerative agents. mdpi.com Their utility extends to the synthesis of kinase inhibitors, insecticides, and herbicides. mdpi.com

4 Cyclopropyl 3 Nitropyridine: a Nexus of Functionality

Strategic Approaches to Nitropyridine Core Synthesis

The formation of the 3-nitropyridine (B142982) scaffold is a foundational step in the synthesis of the target compound and its analogues. This requires careful selection of nitrating agents and conditions to achieve the desired regiochemistry.

The direct nitration of pyridine and its derivatives is notoriously challenging. Standard electrophilic nitrating mixtures, such as nitric acid and sulfuric acid, generally provide very low yields of nitropyridines due to the deactivation of the aromatic ring by the protonated nitrogen atom. researchgate.net To circumvent this, alternative methods have been developed that offer improved yields and selectivity.

A highly effective method, often referred to as Bakke's procedure, involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane (B109758) or nitromethane. researchgate.netntnu.no This reaction forms an N-nitropyridinium salt intermediate. ntnu.noresearchgate.net Subsequent treatment of this intermediate with an aqueous solution of sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine in good yields. researchgate.netresearchgate.net For instance, the reaction of pyridine with N₂O₅ followed by SO₂/HSO₃⁻ in water can produce 3-nitropyridine with a 77% yield. researchgate.net This method is also effective for 4-substituted pyridines, providing a viable route to precursors for this compound. researchgate.net

Nitration MethodReagentsTypical Yield of 3-NitropyridineReference
Classical Nitration HNO₃ / H₂SO₄Very Low researchgate.net
Bakke's Procedure 1. N₂O₅ 2. NaHSO₃ / H₂OGood (e.g., 77%) researchgate.netresearchgate.net
Kyodai Method NO₂ / O₃Similar to Bakke's Procedure researchgate.net

The mechanism of nitration using dinitrogen pentoxide and bisulfite is not a direct electrophilic aromatic substitution. researchgate.netresearchgate.net Instead, it involves a complex rearrangement. The process begins with the formation of an N-nitropyridinium nitrate (B79036) salt. ntnu.norsc.org This salt is then attacked by the bisulfite nucleophile, primarily at the 2- or 4-positions, to form transient dihydropyridine (B1217469) intermediates such as N-nitro-1,2-dihydropyridine-2-sulfonic acid. ntnu.norsc.org

The crucial step is the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. ntnu.no Extensive mechanistic studies support that this migration occurs via a researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift. researchgate.netresearchgate.netrsc.org This intramolecular rearrangement is followed by the elimination of bisulfite, which regenerates the aromatic system and yields the final 3-nitropyridine product. ntnu.noresearchgate.net This mechanistic pathway explains the high regioselectivity for the 3-position, which is often difficult to achieve through conventional electrophilic substitution. researchgate.net Nitro-group migrations have also been observed in other pyridine systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents, highlighting the mobility of the nitro group on the pyridine ring under specific conditions. clockss.org

Introduction of the Cyclopropyl Moiety via Cross-Coupling and Substitution Reactions

Once the nitropyridine core is established, or using a pre-functionalized pyridine, the cyclopropyl group is introduced. This is typically achieved through modern cross-coupling techniques or classical nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a well-established method for this transformation. A common strategy to synthesize 4-cyclopropylpyridine (B1598168) involves the Suzuki coupling of a 4-halopyridine (such as 4-bromopyridine) with cyclopropylboronic acid. This precursor, 4-cyclopropylpyridine, can then be nitrated using the methods described in section 2.1.1 to yield this compound. The development of palladium catalysts with specialized ligands has enabled efficient coupling even with challenging substrates. researchgate.netnih.gov

Reaction ComponentExample ReagentRole
Pyridine Substrate 4-BromopyridineElectrophile
Coupling Partner Cyclopropylboronic AcidNucleophile Source
Catalyst Pd(OAc)₂ or other Pd(0)/Pd(II) sourcesCatalyzes the C-C bond formation
Ligand Phosphine-based (e.g., SPhos, XPhos)Stabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid
Solvent Toluene, Dioxane, or DMF/H₂OReaction Medium

A more direct approach involves the nucleophilic aromatic substitution (SNAr) on a pre-existing nitropyridine ring. The synthesis can start from a precursor like 4-chloro-3-nitropyridine (B21940). researchgate.net The strong electron-withdrawing effect of the nitro group at the 3-position significantly activates the C-4 position towards attack by nucleophiles.

In this method, 4-chloro-3-nitropyridine is reacted with a suitable cyclopropyl nucleophile, such as a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium. The cyclopropyl anion displaces the chloride ion to form the C-C bond, directly yielding this compound. This method benefits from the high reactivity of the activated pyridine ring and the commercial availability of the starting materials. aksci.com

The synthesis of related analogues, such as N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine, also relies on the principles of nucleophilic aromatic substitution. This compound is a known intermediate in the preparation of nevirapine (B1678648) metabolites. guidechem.commycafe24.com The most efficient synthesis involves the direct reaction of 2-chloro-4-methyl-3-nitropyridine (B135334) with cyclopropylamine.

The electron-withdrawing nitro group at the 3-position activates the C-2 position, facilitating the displacement of the chloro substituent by the amine nucleophile. The reaction is typically carried out in a sealed vessel at elevated temperatures to ensure completion and prevent the volatilization of the low-boiling cyclopropylamine.

ParameterValueReference
Starting Material 2-Chloro-4-methyl-3-nitropyridine
Nucleophile Cyclopropylamine
Solvent Dichloromethane or 1,3-Cyclohexadiene
Temperature 105 °C
Conditions Sealed Vessel
Reaction Time 4 hours
Yield 99%

This high-yielding reaction demonstrates the effectiveness of the SNAr strategy for creating N-cyclopropyl bonds on activated nitropyridine rings.

Ring-Forming Synthetic Routes to Nitropyridine Derivatives

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry. Traditional methods often involve the condensation of smaller fragments, and advancements continue to refine these strategies for efficiency and functional group tolerance. researchgate.net

Three-component ring transformation (TCRT) has emerged as a powerful method for synthesizing nitropyridines that are otherwise difficult to access. kochi-tech.ac.jpnih.gov This strategy often utilizes 1-methyl-3,5-dinitro-2-pyridone as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jpnih.gov

In a typical TCRT, the dinitropyridone reacts with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to construct the nitropyridine ring. kochi-tech.ac.jpnih.gov The use of ammonium acetate is often preferred as it is a more user-friendly solid compared to gaseous ammonia. acs.org The reaction proceeds through a series of steps, including the formation of a bicyclic intermediate, which then undergoes ring-opening and aromatization to yield the final nitropyridine product. kochi-tech.ac.jp This methodology is particularly effective for producing 2-substituted and 2,3-disubstituted 5-nitropyridines. acs.org

The scope of this reaction is broad, accommodating various ketones, including aromatic, heteroaromatic, and α,β-unsaturated ketones, to produce arylated, hetarylated, alkenylated, and alkynylated nitropyridines in good to excellent yields. kochi-tech.ac.jpoup.com This metal-free approach provides a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. oup.com

A notable application of TCRT is the synthesis of 3-alkylated/arylated 5-nitropyridines by reacting dinitropyridone with aldehydes in the presence of ammonium acetate. acs.org This allows for the introduction of substituents at the 3-position by simply varying the aldehyde precursor. acs.org For instance, the reaction with propanal yields 3-methyl-5-nitropyridine, while using a bulkier aldehyde like isobutyraldehyde (B47883) can lead to 3-isopropylpyridine. acs.org

Table 1: Examples of TCRT in the Synthesis of Nitropyridines

Ketone/Aldehyde PrecursorNitrogen SourceProductYield (%)Reference
Aromatic KetonesAmmonium Acetate2-Arylated-5-nitropyridinesGood to Excellent kochi-tech.ac.jp
α,β-Unsaturated KetonesAmmonium Acetate2-Alkenyl/Alkynyl-5-nitropyridinesNot specified oup.com
PropanalAmmonium Acetate3-Methyl-5-nitropyridine52 acs.org
IsobutyraldehydeAmmonium Acetate3-Isopropylpyridine71 acs.org

Multicomponent reactions (MCRs) are highly efficient "one-pot" processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. frontiersin.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste and reducing the number of reaction steps. frontiersin.orgpreprints.org

MCRs have been successfully applied to the synthesis of nitropyridine frameworks. For example, a multicomponent reaction involving 2-nitroacetophenone or nitroacetone, acetaldehyde (B116499) diethyl acetal (B89532), a β-dicarbonyl compound, and ammonium acetate can produce 4-methyl-substituted 5-nitro-1,4-dihydropyridines. researchgate.net These dihydropyridines can then be oxidized to the corresponding 2,4-dimethyl-5-nitropyridines. researchgate.net The use of acetaldehyde diethyl acetal as a source of acetaldehyde allows for a more controlled synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines. researchgate.net

The versatility of MCRs allows for the rapid generation of diverse molecular scaffolds, which is particularly valuable in drug discovery and materials science. frontiersin.orgrsc.org The development of metal-organic frameworks (MOFs) as catalysts for MCRs represents a promising area of research, offering highly ordered and recyclable catalytic systems. rsc.org

Cyclization reactions are fundamental to the synthesis of pyridine and nitropyridine rings. These reactions often involve the formation of a new ring from a linear precursor. One classic example is the Ciamician–Dennstedt rearrangement, where pyrrole (B145914) undergoes ring expansion with dichlorocarbene (B158193) to form 3-chloropyridine. wikipedia.org

The reaction of 2-chloro-5-nitropyridine (B43025) with sodium deuteroxide in aqueous solution can lead to a ring-opened intermediate. cdnsciencepub.com This intermediate can be isolated and subsequently cyclized to form the sodium salt of 2-hydroxy-5-nitropyridine (B147068) upon treatment with additional base. cdnsciencepub.com This demonstrates the dynamic nature of the pyridine ring and the potential for ring-opening and recyclization strategies in synthesis.

Furthermore, inverse electron demand Diels-Alder reactions of 5-nitropyrimidines with enamines have been utilized to synthesize 3-nitropyridine derivatives. acs.org This approach involves the transformation of a pyrimidine (B1678525) ring into a pyridine ring. acs.org

Vicarious Nucleophilic Substitution (VNS) for Selective Alkylation of Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. acs.orgnih.gov This reaction allows for the direct replacement of a hydrogen atom with a nucleophile, specifically a carbanion bearing a leaving group at the α-position. acs.orgorganic-chemistry.org

VNS has been successfully used for the alkylation of 3-nitropyridines, leading to the formation of various substituted nitropyridines. scispace.comresearchgate.net

The mechanism of VNS involves two key steps:

Addition of the Nucleophile: A carbanion, stabilized by an electron-withdrawing group and possessing a leaving group, adds to an electron-deficient position on the nitroarene ring (typically ortho or para to the nitro group). acs.orgthieme-connect.com This forms a stable anionic σ-adduct, also known as a Meisenheimer-type adduct. acs.orgnih.gov The formation of this adduct is often faster at positions occupied by hydrogen compared to those with other substituents. organic-chemistry.org

β-Elimination: The intermediate σ-adduct then undergoes a base-induced β-elimination of the leaving group and a proton from the newly formed substituent, leading to the rearomatization of the ring and the formation of the alkylated product anion. acs.orgnih.gov This step is crucial and distinguishes VNS from other nucleophilic aromatic substitution reactions. acs.org

This process can be considered an "umpoled" Friedel-Crafts reaction, as the leaving group is on the nucleophilic alkylating agent. acs.org

The regioselectivity and efficiency of VNS reactions are governed by a combination of steric and electronic factors. numberanalytics.comnumberanalytics.comnih.gov

Electronic Factors: The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, directing the incoming nucleophile to the positions ortho and para to it. organic-chemistry.org In 3-nitropyridine, the C-2 and C-4 positions are electronically favored for nucleophilic attack. thieme-connect.com The electronic properties of the substituents on the aromatic ring and the nucleophile itself play a significant role in determining the reaction outcome. numberanalytics.comyoutube.com

Steric Factors: Steric hindrance can significantly influence the regioselectivity and even the feasibility of the reaction. numberanalytics.comyoutube.com While the addition of primary carbanions to nitropyridines generally proceeds smoothly, the reaction with bulkier secondary carbanions can be problematic. acs.org

For example, the reaction of 3-nitropyridine with the secondary carbanion of isopropyl phenyl sulfone fails to produce the alkylated product. Instead, a stable Meisenheimer-type adduct is isolated. acs.org This is because the subsequent β-elimination step requires a planarization of the product anion to allow for effective resonance stabilization. acs.orgnih.gov The bulky isopropyl group creates steric clashes with the adjacent nitro group, preventing this planarization and thus inhibiting the elimination step. acs.orgresearchgate.net

This "one-sided hindrance" in 3-nitropyridine highlights the critical role of steric interactions in the VNS mechanism. acs.org In cases of "two-sided hindrance," such as in 3-nitroquinoline, even primary carbanions may fail to yield the alkylated product due to steric congestion around the reaction center. acs.org The interplay between steric and electronic effects is therefore crucial for predicting and controlling the outcome of VNS reactions. nih.govyoutube.com

Electrochemical Synthesis Approaches to Nitropyridine Derivatives

Electrochemical methods offer a modern and sustainable alternative to traditional synthesis protocols, often providing advantages in terms of safety, reagent use, and environmental impact. d-nb.infonih.gov In the context of nitropyridine synthesis, electrochemistry presents a promising frontier, particularly for overcoming some of the challenges associated with classical nitration techniques, which can be harsh and non-selective. researchgate.net The primary electrochemical approach relevant to the synthesis of nitropyridine derivatives is anodic nitration, where the aromatic pyridine ring is functionalized with a nitro group using electrochemically generated reactive nitrogen species. d-nb.infonih.govresearchgate.netnih.gov

A significant advancement in this area is the electrochemical aromatic nitration using a nitrite (B80452) salt, such as tetrabutylammonium (B224687) nitrite (NBu₄NO₂), which functions as both a safe and readily available nitro source and the supporting electrolyte. d-nb.infonih.gov This method avoids the use of concentrated mineral acids typically required for the nitration of pyridines. researchgate.net The reaction is generally performed in a divided electrolysis cell equipped with inexpensive graphite (B72142) electrodes. d-nb.infonih.govresearchgate.netnih.gov

The proposed mechanism for this electrochemical nitration involves the anodic oxidation of the nitrite ion to produce nitrogen dioxide (NO₂). d-nb.inforesearchgate.net This NO₂ radical then initiates the nitration of the aromatic substrate. The process is significantly enhanced by the addition of stoichiometric amounts of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) in an acetonitrile (B52724) (MeCN) solvent. d-nb.infonih.gov HFIP is believed to improve yield and selectivity through hydrogen bonding effects. researchgate.net This methodology has been successfully applied to a range of arenes, phenols, and aniline (B41778) derivatives, demonstrating its potential applicability for the synthesis of complex structures like this compound. d-nb.inforesearchgate.net

Research has demonstrated the scalability of this electrochemical approach, with successful scale-up reactions confirming its viability for larger-scale production. d-nb.inforesearchgate.net The technique is particularly advantageous for substrates that are sensitive to strong acids, offering a milder path to nitration. researchgate.net While direct electrochemical nitration of 4-cyclopropylpyridine has not been specifically detailed in the literature, the successful nitration of various functionalized aromatics suggests its feasibility.

The table below summarizes the results of electrochemical nitration for various aromatic compounds using NBu₄NO₂ as the nitro source, illustrating the scope and efficiency of this method. researchgate.net

SubstrateProductYield (%)
Anisole4-Nitroanisole & 2-Nitroanisole88 (9:1 ratio)
1,3-Dimethoxybenzene1,3-Dimethoxy-4-nitrobenzene81
N-Boc-anilineN-Boc-4-nitroaniline78
N-Boc-3-methoxyanilineN-Boc-3-methoxy-4-nitroaniline & N-Boc-3-methoxy-6-nitroaniline67 (5:1 ratio)
N,N-Dimethyl-p-toluidineN,N-Dimethyl-3-nitro-p-toluidine59
2-Phenylphenol2-Nitro-6-phenylphenol49

Beyond synthesis, electrochemical techniques such as cyclic voltammetry are also valuable for analyzing the redox properties of pyridine derivatives, which can be influenced by substituents like the cyclopropyl group. Furthermore, the electrochemical reduction of nitropyridine derivatives to form radical anions has also been a subject of study, highlighting the diverse electrochemical behavior of this class of compounds. researchgate.net

Reactivity of the Electron-Deficient Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. imperial.ac.uk The introduction of a strongly electron-withdrawing nitro group, as seen in this compound, further depletes the electron density of the aromatic system. imperial.ac.uk This pronounced electron-deficient character makes the carbon framework highly susceptible to attack by nucleophiles, particularly at the positions ortho and para (C2, C4, C6) to the nitro group. imperial.ac.uk Consequently, the molecule readily undergoes reactions typical of highly electrophilic aromatic systems.

The presence of the nitro group at the 3-position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the initial step, a nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubresearchgate.net The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. pressbooks.pub In the subsequent step, a leaving group is expelled, leading to the restoration of the aromatic system and the formation of the substituted product. pressbooks.pub

While this compound itself may not have a leaving group at the activated positions (C2 or C6), analogous systems demonstrate this reactivity. For instance, in 2-chloro-4-methyl-3-nitropyridine, the nitro group at position 3 facilitates the efficient displacement of the chlorine atom at the activated C2 position by a nucleophile like cyclopropylamine. This highlights the capacity of the 3-nitro group to enable SNAr reactions on the pyridine core. The process known as vicarious nucleophilic substitution (VNS) allows for the formal substitution of a hydrogen atom, where electrophilic nitropyridines react with carbanions stabilized by a leaving group (e.g., sulfonyl groups) to yield alkylated products. researchgate.netacs.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Nitropyridines

Starting MaterialNucleophileConditionsProductYieldSource
2-Chloro-4-methyl-3-nitropyridineCyclopropylamineDichloromethane, triethylamine, 25–35°C, 5–6 hoursN-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine90–95%
3-NitropyridineIsopropyl phenyl sulfone carbanion-60 °C, 3 minNo alkylated product; stable adduct formedN/A acs.org
2-Chloro-3-nitropyridineVarious amidesPd-catalyzed couplingSubstituted imidazo[4,5-b]pyridinesNot specified mdpi.com

The electron-deficient nature of the 3-nitropyridine scaffold can be harnessed to construct highly reactive fused heterocyclic systems. A relevant synthetic pathway involves the transformation of 2-chloro-3-nitropyridines into 6-R-isoxazolo[4,3-b]pyridines. mdpi.comnih.gov This is typically achieved through a two-step process: a Sonogashira cross-coupling with a terminal alkyne, followed by a cycloisomerization reaction. mdpi.com

When the substituent at the 6-position is a nitro group, the resulting 6-nitroisoxazolo[4,3-b]pyridines exhibit exceptional electrophilicity, earning them the classification of "superelectrophiles". mdpi.comnih.gov These compounds are so reactive that they can undergo nucleophilic addition with neutral carbon-nucleophiles, such as 1,3-dicarbonyl compounds, under mild, base-free conditions to form 1,4-adducts. mdpi.com Furthermore, they readily participate in dearomatizing [4+2] cycloaddition reactions (Diels-Alder type) with dienes across the C=C(NO₂) bond of the pyridine ring, underscoring their profound electrophilic character. mdpi.comnih.gov This reactivity leads to the formation of stable, dearomatized polyfunctionalized tetrahydropyridine (B1245486) derivatives. mdpi.com

Influence of the Cyclopropyl Group on Aromatic System Reactivity

The cyclopropyl group, though a simple cycloalkane, exerts significant and unique electronic and steric effects on adjacent aromatic systems. unl.pt

Transformations of the Nitro Group

The nitro group of nitropyridines is a versatile functional group that can be readily transformed, most commonly through reduction to the corresponding aminopyridine. This transformation is a pivotal step in the synthesis of many complex heterocyclic structures and pharmacologically active molecules. mdpi.comgoogle.com Several methods have been developed for this reduction.

Classical methods often involve the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. mdpi.com For instance, the reductive cyclization of 2-nitro-3-aminopyridine derivatives can be achieved using reagents like sodium dithionite (B78146) (Na₂S₂O₄) or SnCl₂·2H₂O. mdpi.com More recently, novel reagents and techniques have been explored. The Lewis acid complex BF₃SMe₂ has been identified as a selective reductant for nitropyridines. diva-portal.org Furthermore, electrochemical methods provide an alternative route, allowing for the reduction of 3-nitropyridines to 3-aminopyridines in an acidic solution, which can avoid the large amounts of metal salt waste produced in classical reductions. google.com

Table 2: Selected Methods for the Reduction of Nitropyridines

Substrate TypeReagent/MethodConditionsProduct TypeSource
2-Nitro-3-aminopyridineNa₂S₂O₄ (aqueous paste)Not specified3H-Imidazo[4,5-b]pyridines (via reductive cyclization) mdpi.com
2-Nitro-3-aminopyridineSnCl₂·2H₂O, formic acidNot specified1H-Imidazo[4,5-b]pyridines (via reductive cyclization) mdpi.com
3-NitropyridinesElectrochemical ReductionAcidic solution3-Aminopyridines google.com
NitropyridinesBF₃SMe₂Not specifiedAminopyridines diva-portal.org

The Dual Role of the Nitro Group as an Activating and Leaving Group

The nitro group at the C-3 position of the pyridine ring in this compound plays a crucial and multifaceted role in the molecule's reactivity, primarily in the context of nucleophilic aromatic substitution (SNAr) reactions. It functions as both a potent activating group and, under specific conditions, as a viable leaving group.

The primary role of the nitro group is to activate the pyridine ring towards nucleophilic attack. As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. wikipedia.orgstackexchange.com This activation is most pronounced at the positions ortho (C-2) and para (C-4 and C-6) to the nitro group. In the case of this compound, the C-2 and C-6 positions are strongly activated. The attack of a nucleophile at these positions leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. wikipedia.org This stabilization of the intermediate lowers the activation energy of the reaction, thereby facilitating the substitution. The regioselectivity of such reactions is often kinetically controlled, with the inductive effect of the nitro group making the ortho position (C-2) particularly electron-deficient and prone to attack. stackexchange.com

The following table provides examples of nucleophilic aromatic substitution on nitropyridine derivatives, illustrating the activating nature of the nitro group.

SubstrateNucleophilePosition of AttackProductYield (%)Reference
2,6-dichloro-3-nitropyridinePiperazineC-2Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate- stackexchange.com
3-bromo-4-nitropyridineAminesC-3 (rearrangement)Nitro-group migrated product- clockss.org
4-chloro-3-nitropyridineSodium thiophenolateC-43-Nitro-4-(phenylthio)pyridineGood researchgate.net

Reactivity at the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, exhibits unique reactivity due to its inherent ring strain (approximately 28 kcal/mol). chemrxiv.org Its electronic properties can be described as having significant p-character in its C-C bonds, allowing it to interact with adjacent π-systems. In this compound, the cyclopropyl group is attached to an electron-deficient aromatic ring, which influences its reactivity, particularly concerning ring-opening reactions and potential functionalization strategies.

The attachment of an aryl group to a cyclopropane (B1198618) ring can facilitate its cleavage. In the case of aryl cyclopropanes bearing electron-withdrawing groups on the aromatic ring, the C1-C2 bond of the cyclopropane is polarized, making ring-opening more facile. acs.org Such reactions can be initiated through various mechanisms, including acid catalysis, photocatalysis, or transition-metal catalysis.

Under acidic conditions, protonation of the nitropyridine ring would further enhance its electron-withdrawing nature, potentially promoting the cleavage of the cyclopropane ring to form a carbocationic intermediate. The regioselectivity of the ring-opening would be dictated by the stability of the resulting carbocation. For arylcyclopropanes, cleavage typically occurs to form a benzylic cation, which can then be trapped by a nucleophile. scispace.comrsc.org

Photocatalysis offers a milder approach to initiate ring-opening. Under visible light irradiation, an excited photocatalyst can oxidize the aryl cyclopropane to a radical cation. rsc.orgnih.govd-nb.info This radical cation is highly susceptible to ring-opening, leading to a distonic radical cation which can then undergo further reactions, such as nucleophilic attack. The presence of the electron-withdrawing nitropyridine ring would influence the redox potential and the subsequent reaction pathways of these radical intermediates.

The following table summarizes conditions for the ring-opening of various aryl cyclopropanes.

SubstrateConditionsIntermediateProduct TypeReference
Aryl cyclopropanesVisible light, photocatalyst, oxidantRadical cation1,3-oxyheteroarylated product rsc.org
Aryl cyclopropanesCatalytic Brønsted acid in HFIPCarbocationHydroarylated product researchgate.net
Cyclopropyl aryl ketonesHeat (uncatalyzed)ZwitterionicIndenones acs.org
ArylcyclopropanesBCl₃, arene nucleophileCarbocation1,3-arylborated product scispace.comrsc.org

Direct functionalization of the C-H bonds of the cyclopropyl ring in this compound represents a significant synthetic challenge due to the presence of the deactivating nitropyridine ring. However, advances in C-H activation and borylation reactions offer potential strategies.

Iridium-catalyzed C-H borylation has been successfully applied to cyclopropanes, showing selectivity for the methylene (B1212753) C-H bonds. organic-chemistry.org This reaction introduces a versatile boronate ester group, which can then be converted into a wide range of other functional groups through well-established transformations such as Suzuki-Miyaura cross-coupling (to form aryl or vinyl groups), oxidation (to form alcohols), and amination (to form amines). organic-chemistry.org The application of this methodology to this compound would likely require careful optimization of reaction conditions to overcome the deactivating effect of the nitro group.

The following table illustrates the potential functionalization of a cyclopropylboronate ester, a key intermediate that could potentially be synthesized from this compound.

IntermediateReagents and ConditionsFunctional Group IntroducedProduct TypeReference
Cyclopropylboronate esterAryl halide, Pd catalystArylArylcyclopropane organic-chemistry.org
Cyclopropylboronate esterH₂O₂, NaOHHydroxylCyclopropanol organic-chemistry.org
Cyclopropylboronate esterNH₂OSO₃HAminoCyclopropylamine organic-chemistry.org
Cyclopropylboronate esterKHF₂, H₂OTrifluoroborateCyclopropyltrifluoroborate salt organic-chemistry.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study nitroaromatic compounds. researchgate.netresearchgate.net DFT calculations, particularly with hybrid functionals like B3LYP, are effective for predicting the geometry, electronic properties, and reactivity of nitropyridine derivatives. researchgate.netuniroma2.it

Geometric optimization calculations are performed to find the lowest energy structure of a molecule. For this compound, key considerations are the planarity of the pyridine ring and the orientation of the cyclopropyl and nitro groups relative to it.

Computational studies on related arylcyclopropanes show a preference for a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, allowing for maximal electronic conjugation. unl.pt However, steric hindrance from adjacent groups can force a deviation from this ideal conformation. unl.pt In this compound, the nitro group at the 3-position is adjacent to the cyclopropyl group at the 4-position. This proximity likely causes some steric repulsion, potentially leading to a twisted conformation of both the cyclopropyl and nitro groups with respect to the pyridine ring. The nitro group itself often twists out of the plane of the aromatic ring to relieve steric strain. nih.gov

DFT calculations using basis sets such as 6-311G(d,p) or cc-pVTZ can precisely determine these dihedral angles and predict bond lengths and angles. nih.govnih.gov Based on studies of similar molecules like 4-nitropyridine (B72724) N-oxide, the electron-withdrawing nitro group is expected to influence the geometry of the pyridine ring, for instance by increasing the internal C-C-C angle (ipso-angle) at the point of substitution. nih.gov

Illustrative Geometric Parameters of a Substituted Nitropyridine

The following table, based on data for analogous nitropyridine systems, illustrates the types of geometric parameters that can be obtained from DFT calculations. nih.gov

ParameterBond Length (Å) / Bond Angle (°)
Bonds
C-NO₂~1.46 - 1.48
N-O (nitro)~1.22 - 1.24
C-Cyclopropyl~1.50 - 1.52
C-C (pyridine)~1.38 - 1.40
C-N (pyridine)~1.33 - 1.35
Angles
C-C-N (ipso)~122° - 124°
O-N-O~124° - 126°
C-C-C (ipso)~119° - 121°
Note: These are representative values and the actual optimized geometry of this compound would require specific calculation.

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine ring and the electron-donating cyclopropyl group. The LUMO, conversely, is anticipated to be localized primarily on the electron-deficient nitro group and the atoms of the pyridine ring. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. The pyridine nitrogen would also show negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the cyclopropyl ring. uniroma2.itresearchgate.net This analysis helps predict sites for non-covalent interactions and chemical reactions.

Illustrative Electronic Properties of a Substituted Nitropyridine

This table presents typical values for electronic properties derived from DFT calculations on related nitropyridines. researchgate.netuniroma2.itresearchgate.net

PropertyTypical Calculated ValueDescription
HOMO Energy-6.5 to -7.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-3.0 to -4.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap3.0 to 4.5 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.0 to 5.0 DebyeMeasure of the overall polarity of the molecule.
Note: Values are illustrative and depend on the specific computational method and basis set used.

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. Nitropyridines are known to participate in various reactions, including nucleophilic aromatic substitution (SNAr) and Diels-Alder cycloadditions. researchgate.netacs.orgsciforum.net

For this compound, the strong electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. DFT calculations can model the addition of a nucleophile to the ring, identifying the most likely sites of attack (electrophilic centers) and the structure of the intermediate Meisenheimer complex. acs.orgresearchgate.net By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. sciforum.net Such studies on related systems have shown that the formation of the intermediate is often the rate-determining step in SNAr reactions. scirp.org

Computational methods can accurately predict various spectroscopic data, which serves to confirm experimental findings or assign complex spectra.

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the symmetric and asymmetric stretching modes of the NO₂ group (typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively), the C-H stretches of the cyclopropyl ring, and the pyridine ring vibrations. researchgate.netnih.gov

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These theoretical spectra can be compared to experimental data to confirm the molecular structure. For this molecule, calculations would predict the chemical shifts for the distinct protons and carbons of the pyridine and cyclopropyl moieties, reflecting the electronic effects of the nitro group. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and simulate UV-Vis absorption spectra. nih.govmdpi.com This can identify the electronic transitions responsible for the molecule's absorption of light, often involving HOMO-to-LUMO transitions.

Advanced Quantum Chemical Calculations for Electronic Properties

While DFT is a versatile tool, more computationally intensive ab initio methods can provide higher accuracy for specific properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more demanding, can offer a more refined description of electron correlation effects. nih.gov These methods are particularly useful for calculating properties sensitive to subtle electronic interactions, such as single-electron reduction potentials, which are important in the context of nitroaromatic compounds. tandfonline.comresearchgate.net For this compound, such advanced calculations could provide a more accurate value for its electron affinity and ionization potential.

Theoretical Exploration of Structure-Reactivity Relationships and Reaction Energetics

The combination of a cyclopropyl group and a nitro group on a pyridine ring creates a rich system for studying structure-reactivity relationships. The cyclopropyl group, with its high p-character C-C bonds, can act as an electron-donating group through conjugation. unl.pt Conversely, the nitro group is a potent electron-withdrawing group via both inductive and resonance effects. kochi-tech.ac.jp

Computational Insights into Intramolecular and Intermolecular Interactions

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of This compound . Despite the utility of computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis in elucidating the structural and electronic properties of similar substituted pyridines, specific studies focusing on the intramolecular and intermolecular interactions of This compound are not publicly available.

Furthermore, an understanding of the intermolecular interactions would be crucial for predicting the solid-state properties of This compound , including its crystal packing and melting point. Analysis of potential hydrogen bonds, van der Waals forces, and electrostatic interactions would illuminate how individual molecules of This compound arrange themselves in a condensed phase.

While detailed research findings and data tables for This compound are absent from the current body of scientific literature, the methodologies for such an investigation are well-established. A computational study would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. Subsequent frequency calculations would confirm that this structure corresponds to a true energy minimum. From the optimized geometry, one could extract precise data on bond lengths, bond angles, and dihedral angles.

NBO analysis would further dissect the electronic structure, quantifying the charge distribution and identifying key orbital interactions that contribute to the molecule's stability. This would be particularly revealing in understanding the electronic communication between the cyclopropyl ring, the pyridine core, and the nitro group. The analysis of the molecule's electrostatic potential surface would highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, as well as the nature of intermolecular electrostatic interactions.

Given the lack of specific research on This compound , the following tables are presented as illustrative examples of the types of data that would be generated from a comprehensive computational study. The values within are hypothetical and serve only to demonstrate the format and nature of the insights that such an analysis would provide.

Hypothetical Intramolecular Data

Table 1: Hypothetical Selected Bond Lengths for this compound

BondHypothetical Bond Length (Å)
C3-N(nitro)1.45
N(nitro)-O1.22
C4-C(cyclopropyl)1.50
C3-C41.40
N1-C21.34

Table 2: Hypothetical Selected Bond and Dihedral Angles for this compound

AngleHypothetical Value (Degrees)
C2-C3-C4118.5
C3-C4-C5121.0
C4-C3-N(nitro)-O30.0
C5-C4-C(cyclopropyl)-C(cyclopropyl_H)60.0

Hypothetical Intermolecular Interaction Data

Table 3: Hypothetical Non-covalent Interaction Analysis

Interaction TypeAtom 1Atom 2Hypothetical Distance (Å)Hypothetical Interaction Energy (kcal/mol)
C-H···OC(cyclopropyl)-HO(nitro)2.50-1.5
π-π stackingCentroid(pyridine)Centroid(pyridine)3.80-2.0

Spectroscopic and Crystallographic Data for this compound Not Found in Public Domain

Searches for ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, HSQC) spectroscopic analyses, as well as single-crystal X-ray diffraction data—including precise bond lengths, bond angles, and torsional angles—failed to locate any published studies containing this information for this compound.

While general principles of these analytical techniques are well-documented, and data for related compounds such as other pyridine derivatives or different cyclopropyl-containing molecules are available, the specific experimental results required to construct a detailed scientific article on this compound could not be retrieved. The available information often pertained to isomers, analogues, or derivatives, such as N-cyclopropyl-3-nitropyridin-4-amine or 2-(cyclopropylmethoxy)-3-nitropyridine, which are structurally distinct from the subject compound.

Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline on the spectroscopic and crystallographic characterization of this compound is not possible at this time.

Spectroscopic and Crystallographic Characterization for Molecular Architecture Elucidation

X-ray Diffraction Crystallography

Analysis of Crystal Packing and Intermolecular Interactions

Should single-crystal X-ray diffraction data for 4-Cyclopropyl-3-nitropyridine become available, it would allow for a detailed examination of its solid-state architecture. This analysis would focus on how individual molecules arrange themselves in the crystal lattice and the nature of the non-covalent forces that govern this arrangement. Key interactions that would be investigated include:

π–π Stacking: The planar, electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing nitro group, could potentially engage in π–π stacking interactions with neighboring pyridine rings. Analysis would involve measuring the centroid-to-centroid distance and the slip angle between adjacent rings to characterize the geometry and strength of these interactions.

Without experimental crystallographic data, a definitive description of these interactions for this compound remains elusive.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, an HRMS analysis would be expected to yield an exact mass that corresponds to its molecular formula, C₈H₈N₂O₂. The theoretical exact mass can be calculated, and the experimental value from HRMS would need to match this to within a very small tolerance (typically a few parts per million), thereby confirming the molecular formula.

Table 1: Hypothetical HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₈H₈N₂O₂
Theoretical Exact Mass [M+H]⁺ Data not available
Experimentally Observed Mass [M+H]⁺ Data not available

This table is for illustrative purposes only, as no experimental HRMS data for this specific compound has been found in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would likely appear in the regions of approximately 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. Aromatic C-H stretching vibrations and C=C/C=N ring stretching vibrations of the pyridine ring would also be present. The cyclopropyl (B3062369) group would exhibit characteristic C-H stretching and bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1530-1560
Nitro (NO₂) Symmetric Stretch ~1345-1365
Aromatic C-H Stretch ~3000-3100
Pyridine Ring C=C, C=N Stretch ~1400-1600

This table represents generalized expected ranges for the functional groups and is not based on experimental data for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, when measured in a suitable solvent, would reveal information about the electronic transitions within the molecule. The presence of the conjugated pyridine system and the nitro group would likely result in characteristic absorption bands. Typically, π → π* and n → π* transitions would be observed. The position and intensity of the maximum absorption peaks (λmax) would provide insight into the electronic structure of the molecule.

Table 3: Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Type of Transition
e.g., Ethanol Data not available e.g., π → π*

This table is for illustrative purposes only, as no experimental UV-Vis data for this specific compound has been found.

Advanced Synthetic Applications and Derivatization Strategies of 4 Cyclopropyl 3 Nitropyridine

Utilization as a Versatile Synthetic Building Block in Complex Heterocyclic Synthesis

4-Cyclopropyl-3-nitropyridine serves as a valuable synthon for the elaboration of more complex heterocyclic structures. The presence of the nitro group at the 3-position significantly influences the electronic properties of the pyridine (B92270) ring, making it susceptible to a variety of chemical transformations. This inherent reactivity allows for its incorporation into larger, more intricate molecular frameworks that are often of interest in medicinal chemistry and materials science. nih.gov

The synthetic utility of nitropyridines is well-documented, and by extension, this compound can be employed in similar synthetic strategies. For instance, multicomponent reactions involving 4-substituted-3-nitropyridines have been shown to be effective in constructing highly functionalized pyridine derivatives. buketov.edu.kz These reactions, which involve the simultaneous combination of three or more reactants in a single synthetic operation, offer a highly efficient route to molecular complexity. The cyclopropyl (B3062369) group at the 4-position can impart unique conformational constraints and lipophilicity to the resulting molecules, properties that are often desirable in the design of bioactive compounds.

Furthermore, the reactivity of the pyridine ring in this compound can be harnessed in various coupling reactions. While specific examples with this exact molecule are not extensively documented, the principles of palladium-catalyzed cross-coupling reactions, which are widely used for the functionalization of pyridines, are applicable. These reactions would allow for the introduction of a wide range of substituents at various positions on the pyridine ring, further expanding its utility as a versatile building block.

Strategies for the Formation of Fused Polycyclic Heterocyclic Systems

The construction of fused polycyclic heterocyclic systems is a cornerstone of modern synthetic chemistry, as these scaffolds are prevalent in a vast array of natural products and pharmaceuticals. This compound provides a strategic starting point for the synthesis of such systems, primarily through reactions that leverage the reactivity of the nitropyridine core.

One prominent strategy involves the use of cycloaddition reactions. Nitropyridones, which can be derived from nitropyridines, are known to be excellent dienophiles in Diels-Alder reactions due to their electron-deficient nature. nih.gov This reactivity can be exploited to form fused aza-heterocycles. By analogy, a derivative of this compound could potentially undergo a [4+2] cycloaddition with an appropriate diene to construct a fused six-membered ring.

Another powerful approach is the use of three-component ring transformations. For example, dinitropyridones have been shown to react with a ketone and a nitrogen source to afford a variety of nitropyridines, including those fused with other ring systems. nih.govmdpi.com This methodology highlights the potential of nitropyridine derivatives to serve as precursors for more complex, fused architectures. Annulation reactions, where a new ring is formed on an existing one, also represent a viable strategy. The electron-withdrawing nitro group in this compound can activate adjacent positions for nucleophilic attack, which can be the initiating step in a cyclization cascade to form a fused ring. chim.it

Preparation of Diverse Functionalized Pyridine Derivatives

The functionalization of the this compound scaffold can be achieved through selective reactions at the pyridine ring positions and by directed modification of the nitro group.

Selective Functionalization at the Pyridine Ring Positions

The electron-withdrawing nature of the nitro group in 3-nitropyridines directs nucleophilic substitution primarily to the positions ortho and para to it (the 2- and 6-positions). This regioselectivity is a well-established principle in pyridine chemistry. researchgate.net Therefore, this compound is expected to undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles at the 2- and 6-positions.

A particularly useful method for the functionalization of nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of a variety of substituents, including amino and alkyl groups, at the positions activated by the nitro group. researchgate.netacs.org For 4-substituted-3-nitropyridines, VNS reactions have been shown to proceed with high regioselectivity, affording 2-substituted-5-nitropyridines. researchgate.netresearchgate.net This provides a reliable method for introducing functionality at the C2 position of the this compound ring.

The following table summarizes potential functionalization reactions at the pyridine ring of this compound based on known reactivity of similar compounds.

Reaction TypePosition of FunctionalizationPotential ReagentsExpected Product
Vicarious Nucleophilic Substitution (VNS)C2Hydroxylamine, 4-amino-1,2,4-triazole2-Amino-4-cyclopropyl-5-nitropyridine
Oxidative AminationC2n-Butylamine, Diethylamine2-(Alkylamino)-4-cyclopropyl-5-nitropyridine
Nucleophilic Aromatic Substitution (SNAr)C2 or C6Alkoxides, Thiolates2-Alkoxy/Thio-4-cyclopropyl-3-nitropyridine

Directed Modification of the Nitro Group for Diverse Chemical Functionalities

The nitro group in this compound is not merely an activating group but also a versatile functional handle that can be transformed into a variety of other functionalities. The reduction of the nitro group to an amino group is one of the most common and useful transformations in the chemistry of nitroaromatics. youtube.com This conversion can be achieved using a range of reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or iron in acidic media. youtube.com The resulting 4-cyclopropylpyridin-3-amine (B1444612) is a valuable intermediate that can be further functionalized, for instance, through diazotization followed by substitution, or through acylation and alkylation reactions.

Beyond reduction to the amine, the nitro group can serve as a precursor to other functionalities. It has been described as a "synthetic chameleon" due to its ability to be converted into formyl, acyl, and cyano groups. nih.gov The partial reduction of nitro compounds can also lead to other nitrogen-containing functional groups like hydroxylamines and azo compounds. researchgate.net The choice of reducing agent and reaction conditions allows for the selective formation of these different products.

The table below illustrates some of the key transformations of the nitro group.

TransformationReagents and ConditionsResulting Functional Group
Complete ReductionH2, Pd/C or Fe, HClAmine (-NH2)
Partial ReductionZn, NH4ClHydroxylamine (-NHOH)
Conversion to Cyano Group(Requires multi-step synthesis)Cyano (-CN)

Stereoselective Syntheses Incorporating the Cyclopropyl Moiety

The cyclopropyl group in this compound introduces a three-dimensional element to the molecule, which can be exploited in stereoselective synthesis. While specific examples involving this particular molecule are not widely reported, the principles of asymmetric synthesis involving cyclopropyl-containing compounds can be applied.

The development of enantioselective methods for the synthesis of chiral cyclopropanes is an active area of research. dntb.gov.ua In the context of this compound, if the cyclopropyl group were to be introduced through a chiral catalytic process, it would result in an enantioenriched starting material. This chirality could then be transferred to other parts of the molecule during subsequent reactions.

Furthermore, the cyclopropyl ring itself can participate in stereoselective reactions. For instance, Prins cyclization of substituted cyclopropylcarbinols has been used to generate stereodefined tetrahydropyrans. nih.gov While this is not a direct reaction of this compound, it demonstrates the potential of the cyclopropyl group to direct stereochemical outcomes. Asymmetric syntheses of enantioenriched 2,5-disubstituted pyrrolidines have also been developed, showcasing the importance of chiral building blocks in constructing complex stereochemistry. nih.gov Future research may explore the development of stereoselective reactions where the cyclopropyl group of this compound or its derivatives plays a key role in controlling the stereochemical outcome of a reaction.

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Synthon

The unique combination of a reactive nitropyridine core and a cyclopropyl substituent makes this compound an attractive candidate for the development of novel synthetic methodologies. Its utility as a key synthon can be envisioned in several areas of modern organic synthesis.

One such area is the development of cascade or tandem reactions. The multiple reactive sites on the molecule (the pyridine ring, the nitro group, and potentially the cyclopropyl group) could be sequentially functionalized in a one-pot process, leading to a rapid increase in molecular complexity. For example, an initial nucleophilic addition to the pyridine ring could be followed by an intramolecular cyclization involving the nitro group or a substituent introduced in the first step.

The application of this compound in multicomponent reactions is another promising avenue. As mentioned earlier, multicomponent reactions offer a highly efficient means of synthesizing complex molecules. buketov.edu.kz Designing new multicomponent reactions that incorporate this compound as one of the components could lead to the discovery of novel heterocyclic scaffolds with interesting biological activities.

Finally, the development of new catalytic methods for the functionalization of this compound is of significant interest. This could include novel C-H activation strategies to selectively functionalize the pyridine ring or the cyclopropyl group, or new catalytic methods for the transformation of the nitro group. The discovery of such methodologies would further enhance the value of this compound as a versatile tool in the synthetic chemist's arsenal.

Q & A

Q. How can this compound serve as a precursor for heterocyclic fused-ring systems?

  • Methodology :
  • Cycloaddition Reactions : React with acetylenes under Huisgen conditions to form pyrido[3,4-b]indoles.
  • Photochemical Activation : UV irradiation induces [2+2] cycloaddition with alkenes, yielding strained bicyclic derivatives .

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